N-(Amino-PEG3)-N-bis(PEG3-Boc)

PROTAC Branched Linkers Multivalency

N-(Amino-PEG3)-N-bis(PEG3-t-butyl ester), also known as N-(Amino-PEG3)-N-bis(PEG3-Boc) (CAS 2055042-62-9), is a branched polyethylene glycol (PEG)-based linker containing a single primary amine and two terminal tert-butyl (t-Bu) protected carboxylic acids. This three-arm structure is designed to provide increased valency and a defined spatial arrangement for advanced bioconjugation, and it is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex molecular assemblies.

Molecular Formula C34H68N2O13
Molecular Weight 712.9 g/mol
CAS No. 2055042-62-9
Cat. No. B609414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Amino-PEG3)-N-bis(PEG3-Boc)
CAS2055042-62-9
SynonymsN-(Amino-PEG3)-N-bis(PEG3-t-butyl ester) HCl salt
Molecular FormulaC34H68N2O13
Molecular Weight712.9 g/mol
Structural Identifiers
InChIInChI=1S/C34H68N2O13/c1-33(2,3)48-31(37)7-13-39-19-25-45-28-22-42-16-10-36(12-18-44-24-30-47-27-21-41-15-9-35)11-17-43-23-29-46-26-20-40-14-8-32(38)49-34(4,5)6/h7-30,35H2,1-6H3
InChIKeyDTRLMBLMSQXPOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-(Amino-PEG3)-N-bis(PEG3-t-butyl ester) HCl salt: A Branched PEG Linker for PROTAC Synthesis


N-(Amino-PEG3)-N-bis(PEG3-t-butyl ester), also known as N-(Amino-PEG3)-N-bis(PEG3-Boc) (CAS 2055042-62-9), is a branched polyethylene glycol (PEG)-based linker containing a single primary amine and two terminal tert-butyl (t-Bu) protected carboxylic acids [1]. This three-arm structure is designed to provide increased valency and a defined spatial arrangement for advanced bioconjugation, and it is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex molecular assemblies .

N-(Amino-peg3)-n-bis(peg3-t-butyl ester): Why Simple PEG Linkers are Not Equivalent


Generic, linear heterobifunctional PEG linkers (e.g., NH2-PEGn-COOH) offer only one amine and one carboxylate for constructing a dimeric structure. Substituting them for N-(Amino-PEG3)-N-bis(PEG3-t-butyl ester) would limit a PROTAC or conjugate to a single arm of functionalization . This 1+2 branched architecture is critical for applications requiring a higher payload or the creation of tri-functional molecules, providing a distinct advantage over simple linear analogs like Amino-PEG3-t-butyl ester (CAS 252881-74-6) . The orthogonal reactivity—where the amine is free for conjugation while the esters remain protected—enables a defined, stepwise assembly strategy that is not possible with unprotected, single-arm linkers .

N-(Amino-peg3)-n-bis(peg3-t-butyl ester): Quantifiable Differentiation from In-Class Alternatives


N-(Amino-peg3)-n-bis(peg3-t-butyl ester): 1+2 Branching vs. Linear 1+1 Architecture

N-(Amino-PEG3)-N-bis(PEG3-t-butyl ester) features a '1+2' branching architecture with one primary amine and two terminal t-butyl esters, providing a 2:1 stoichiometric advantage in functional group density compared to linear heterobifunctional analogs like Amino-PEG3-t-butyl ester (CAS 252881-74-6) which offers a '1+1' configuration [1]. This difference in valency is a structural, not merely a length-based, distinction from other common PROTAC linkers like PEG4, PEG6, or PEG8 chains [2].

PROTAC Branched Linkers Multivalency

N-(Amino-peg3)-n-bis(peg3-t-butyl ester): Stepwise Orthogonal Assembly vs. Symmetrical Analogs

The combination of a free primary amine with two acid-labile t-butyl esters allows for a defined, two-step conjugation strategy . This is in contrast to symmetrical analogs like Bis-PEG3-t-butyl ester (CAS 1611468-29-1), which possesses only two identical ester groups and no amine for initial attachment, limiting it to forming symmetrical conjugates . The orthogonal reactivity of N-(Amino-PEG3)-N-bis(PEG3-t-butyl ester) is a key procurement differentiator for researchers requiring directional, non-symmetrical assembly .

Bioconjugation Orthogonal Protection PROTAC Linkers

N-(Amino-peg3)-n-bis(peg3-t-butyl ester): Molecular Weight vs. Alternative Branched Architectures

With a molecular weight of 712.9 g/mol [1], this compound offers a distinct spacer length and spatial separation profile compared to other branched linkers. For instance, an alternative branched architecture, N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) (CAS 2183440-29-9), has a lower molecular weight of 627.8 g/mol due to its '1 ester + 2 amines' configuration, which is the inverse of the target compound . This difference directly impacts the physicochemical properties and potential biological activity of the final conjugate.

PROTAC Branched PEG Linker Length

N-(Amino-peg3)-n-bis(peg3-t-butyl ester): Comparative Pricing for Branched PROTAC Linkers

As of 2025, the list price for 500 mg of N-(Amino-PEG3)-N-bis(PEG3-t-butyl ester) is approximately $870-$991 from major suppliers . This positions it as a cost-effective building block compared to some other branched PROTAC linkers with different functional groups, such as N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) which is listed at approximately $1,682 for 100 mg . This price difference is relevant for researchers scaling up synthetic efforts.

PROTAC Procurement PEG Linkers

N-(Amino-peg3)-n-bis(peg3-t-butyl ester): Optimal Procurement and Application Scenarios


Scenario 1: Synthesis of Tri-Functional PROTAC Molecules

Leveraging its 1+2 branched architecture with orthogonal protection, this compound is the linker of choice for constructing tri-functional PROTACs . The free amine can be conjugated to an E3 ligase ligand, and after acidic deprotection of the two t-butyl esters, the resulting free acids can be simultaneously or sequentially conjugated to two different target protein warheads [1]. This approach, impossible with linear 1+1 linkers, is ideal for designing degraders with enhanced selectivity or for targeting multi-protein complexes [2].

Scenario 2: Building Defined Heterobifunctional Payloads

The combination of a free amine and two protected esters makes this compound a superior building block for creating non-symmetrical, heterobifunctional payloads . Unlike symmetrical linkers like Bis-PEG3-t-butyl ester, researchers can first attach a targeting moiety (e.g., an antibody fragment) to the amine, then deprotect the esters and attach a different payload, such as a cytotoxic drug or a fluorophore, to one or both arms [1]. This ensures a defined, directional conjugate with a controlled drug-to-antibody ratio (DAR) [2].

Scenario 3: Creation of High-Value Branched PEG Intermediates

Due to its flexible amine and protected acid groups, this compound is an ideal core for creating custom branched PEG intermediates . Researchers can utilize the amine to introduce a third orthogonal functionality (e.g., an azide for click chemistry), and then deprotect the esters to attach two identical or different ligands [1]. This enables the construction of complex, multifunctional scaffolds for applications in drug delivery, diagnostic probe development, and material science [2].

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